molecular formula C32H27N5 B5150180 11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5150180
M. Wt: 481.6 g/mol
InChI Key: AFLMNACJKVYYFD-UHFFFAOYSA-N
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Description

11-[4-(9H-Fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 305331-86-6) is a heterocyclic compound with the molecular formula C₃₂H₂₇N₅ and a molecular weight of 481.603 g/mol . Its structure comprises a fluorenyl group linked to a piperazine ring, fused to a benzimidazole-cyclopenta-pyrido core, and a terminal carbonitrile group.

Properties

IUPAC Name

16-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5/c33-20-27-23-12-7-13-26(23)32(37-29-15-6-5-14-28(29)34-31(27)37)36-18-16-35(17-19-36)30-24-10-3-1-8-21(24)22-9-2-4-11-25(22)30/h1-6,8-11,14-15,30H,7,12-13,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLMNACJKVYYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)C6C7=CC=CC=C7C8=CC=CC=C68)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity based on available research findings, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C30H25N5C_{30}H_{25}N_{5}, which indicates a significant presence of nitrogen atoms that may contribute to its biological interactions. The structure features a fluorene moiety, a piperazine ring, and a benzimidazole derivative, which are known to enhance biological activity through various mechanisms.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an inhibitor of Falcipain 2 (FP-2) , a cysteine protease crucial for the survival of the malaria-causing parasite Plasmodium falciparum. The following table summarizes the inhibitory effects observed:

CompoundIC50 (μM)CC50 (μM)Selectivity Index (SI)
HTS079402.9113345.7
HTS0826234.035010.3

These results indicate that HTS07940 is among the most selective FP-2 inhibitors identified, displaying moderate antiplasmodial activity with low cytotoxicity against human cells .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, compounds with similar structural motifs have shown promising results against renal and breast cancer cells. For instance:

  • Hybrid Compounds : A study on hybrid imidazole/quinoline derivatives revealed significant anticancer activity against renal cancer A498 and breast cancer MDA-MB-468 .

The proposed mechanism for the antiparasitic activity involves the selective inhibition of FP-2 without affecting human cathepsin K, suggesting a targeted approach that minimizes off-target effects . The binding mode and selectivity were further elucidated through molecular dynamics simulations.

Study on Antiparasitic Activity

In a high-throughput screening (HTS) setting, derivatives based on the piperazine scaffold were tested against P. falciparum cultures. Two promising candidates were identified as potent inhibitors with IC50 values significantly lower than those of traditional antimalarial drugs .

Study on Anticancer Activity

A series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity. One compound showed selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Comparison with Similar Compounds

Key Observations:

Fluorenyl-Piperazine Derivatives :

  • The target compound and 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid both incorporate a fluorenyl-piperazine moiety. However, the latter’s Fmoc group and acetic acid chain make it suitable for solid-phase peptide synthesis, whereas the target molecule’s benzimidazole core and carbonitrile group suggest a role in drug discovery .
  • The absence of an Fmoc group in the target compound may enhance its membrane permeability compared to the acetic acid derivative .

Imidazo-Pyridine vs. Benzimidazole Systems: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate shares a fused imidazo-pyridine system but lacks the piperazine and fluorenyl groups. Its nitro and ester substituents likely increase polarity, reducing bioavailability compared to the target compound’s lipophilic fluorenyl group .

Pyrazolylamino Substitution: The pyrazole-containing analog (CAS 305331-91-3) replaces the piperazinyl group with a pyrazolylamino moiety.

Research Findings and Functional Implications

  • The carbonitrile group may act as a hydrogen bond acceptor, enhancing target engagement .
  • Fmoc-Piperazine Derivative :
    Widely used in peptide synthesis due to the Fmoc group’s orthogonality in protecting amine functionalities .

  • Imidazo-Pyridine Derivative: The nitro group in diethyl 8-cyano-7-(4-nitrophenyl)-... may serve as an electron-withdrawing group, stabilizing intermediates in nucleophilic substitution reactions .
  • Pyrazole Analog : Pyrazole rings are common in anti-inflammatory agents (e.g., celecoxib), suggesting possible COX-2 selectivity for this compound .

Q & A

Q. What experimental strategies are recommended for determining the crystal structure of this compound?

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL . Key steps include:

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion artifacts.
  • Phasing : Employ direct methods (SHELXT) for initial phase determination, followed by iterative refinement with SHELXL to optimize atomic positions, displacement parameters, and hydrogen bonding networks .
  • Validation : Cross-check with PLATON or CCDC Mercury to ensure no missed symmetry or disorder.

Q. How can researchers synthesize this compound with high purity?

Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of fluorenyl-piperazine precursors with cyclopenta-pyrido-benzimidazole intermediates under inert atmosphere (N₂/Ar) using catalysts like Pd(PPh₃)₄ .
  • Step 2 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol or acetonitrile .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm via ¹H/¹³C NMR (DMSO-d₆, 500 MHz) .

Q. What spectroscopic techniques are critical for characterizing its molecular structure?

A combination of:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals in the aromatic and piperazinyl regions .
  • IR spectroscopy : Identify functional groups (e.g., C≡N stretch ~2220 cm⁻¹, fluorenyl C-H bends) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for target proteins?

Use molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS):

  • Target selection : Align with structural analogs (e.g., pyrido-benzimidazole derivatives in anticancer targets like PARP-1 or topoisomerases) .
  • Force fields : Apply CHARMM36 or AMBER for ligand-protein interactions, with solvation models (TIP3P water) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase assays .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., dynamic vs. static disorder in crystal structures) require:

  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., piperazinyl ring flipping) .
  • Theoretical calculations : DFT (B3LYP/6-311+G(d,p)) to model equilibrium geometries and compare with XRD-derived bond lengths/angles .
  • Synchrotron XRD : High-flux radiation to capture weak electron density features missed in lab-based instruments .

Q. How can researchers optimize selectivity for biological targets (e.g., kinases vs. GPCRs)?

Design structure-activity relationship (SAR) studies:

  • Analog synthesis : Modify substituents (e.g., fluorenyl vs. benzyl groups) and evaluate via radioligand binding assays .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonds with hinge regions in kinases) .
  • Counter-screening : Test against off-target panels (e.g., Eurofins CEREP) to rule out promiscuity .

Q. What methodologies assess stability under physiological conditions?

  • Forced degradation studies : Expose to pH extremes (1.2 HCl, 8.0 PBS), heat (40–60°C), and oxidants (H₂O₂) .
  • LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the carbonitrile group) .
  • Plasma stability : Incubate in human plasma (37°C, 24 hrs) and quantify parent compound via calibration curves .

Methodological Considerations

Q. How to design a robust assay for evaluating anticancer activity?

  • In vitro models : Use MTT/XTT assays on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .
  • Dose-response : Test 0.1–100 µM concentrations in triplicate, normalized to DMSO controls .
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3, PARP cleavage) .

Q. What statistical approaches validate reproducibility in synthetic yields?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ for temperature, catalyst loading, solvent ratio) .
  • ANOVA : Analyze batch-to-batch variability (n=5) with p<0.05 significance thresholds .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment matrices .

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